

structure and characterization of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid

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Compound of Interest

Compound Name: 4-Chloro-3-(trifluoromethoxy)phenylboronic acid

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An In-Depth Technical Guide to the Structure and Characterization of **4-Chloro-3-(trifluoromethoxy)phenylboronic acid**

Introduction

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. The unique substitution pattern on the phenyl ring—featuring a chloro group, a trifluoromethoxy group, and a boronic acid moiety—imparts a distinct combination of steric and electronic properties. These characteristics make it a valuable reagent, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex biaryl and heterocyclic structures that are often scaffolds for pharmaceuticals and advanced materials.^[1]^[2]^[3]

This guide provides a comprehensive technical overview of the structure, properties, and essential characterization methodologies for **4-Chloro-3-(trifluoromethoxy)phenylboronic acid**. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent to effectively incorporate it into their synthetic and analytical workflows.

Molecular Structure and Physicochemical Properties

The structural integrity and purity of a reagent are paramount for its successful application. **4-Chloro-3-(trifluoromethoxy)phenylboronic acid** possesses the chemical formula $C_7H_5BClF_3O_3$. The molecule's reactivity is dominated by the C-B bond of the boronic acid group, while the chloro and trifluoromethoxy substituents modulate its electronic properties and solubility.

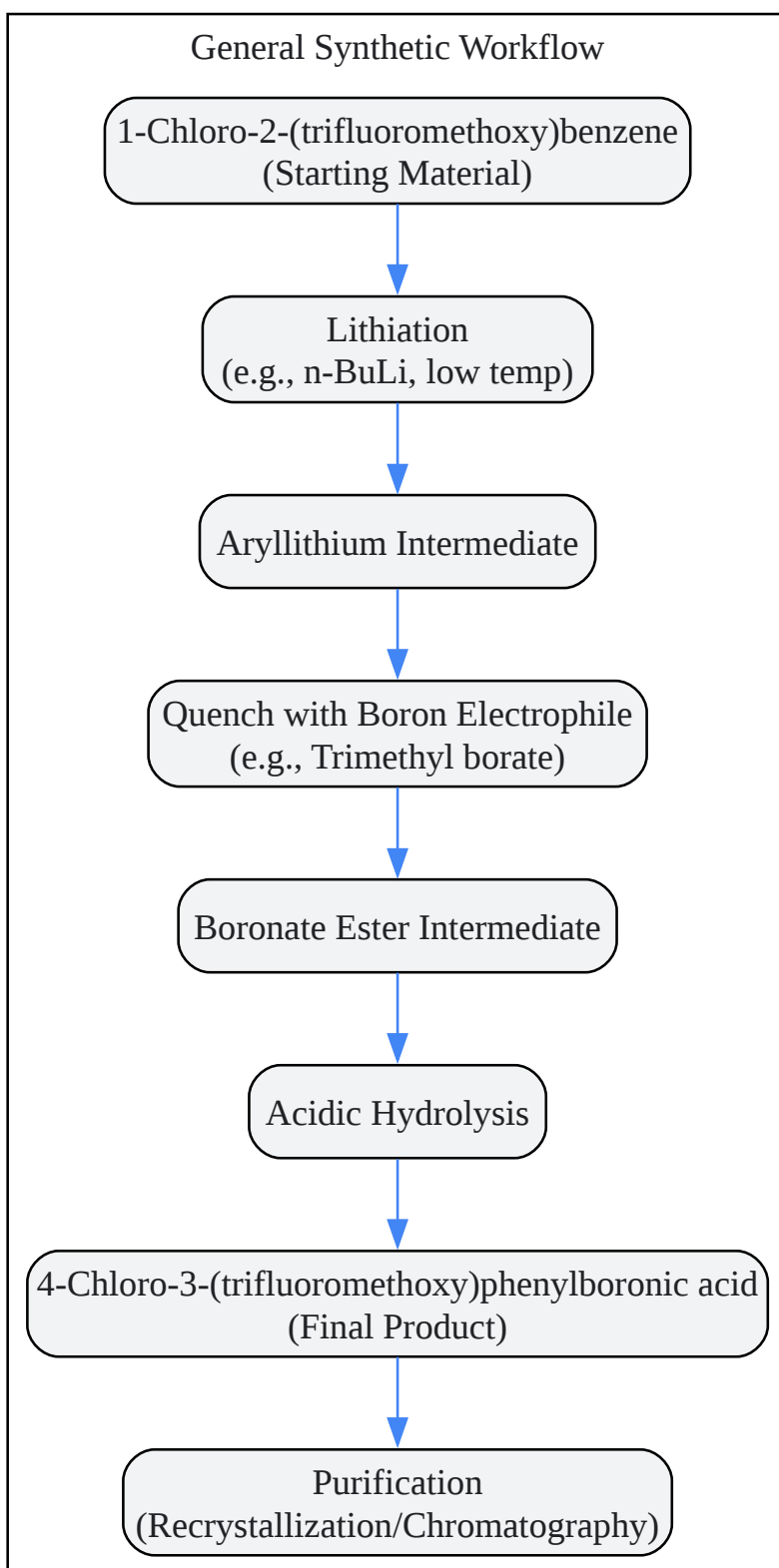
Property	Value	Source(s)
CAS Number	902757-07-7	[4]
Molecular Formula	$C_7H_5BClF_3O_3$	[4]
Molecular Weight	240.37 g/mol	[4]
Appearance	White to off-white crystalline powder	[1]
IUPAC Name	[4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid	
Canonical SMILES	<chem>B(C1=CC(=C(C=C1)Cl)OC(F)(F)F)(O)O</chem>	
InChIKey	RWHWWUGSVIZMCI-UHFFFAOYSA-N	

Conceptual Synthetic Pathway

While multiple proprietary methods exist, the synthesis of substituted phenylboronic acids like **4-Chloro-3-(trifluoromethoxy)phenylboronic acid** generally follows a well-established organometallic route. A plausible pathway involves the lithiation of a corresponding aryl halide followed by reaction with a boron electrophile.[5]

The process typically begins with a directed ortho-metalation or halogen-metal exchange on a suitably substituted benzene precursor, such as 1-chloro-2-(trifluoromethoxy)benzene. This

intermediate is then reacted with an alkyl lithium reagent (e.g., n-butyllithium) at low temperatures to generate a highly reactive aryllithium species. This species is subsequently quenched with a trialkyl borate, like trimethyl borate, to form a boronate ester. The final step is an acidic hydrolysis of the boronate ester to yield the desired **4-Chloro-3-(trifluoromethoxy)phenylboronic acid**.^[5] Purification is typically achieved through recrystallization or column chromatography.

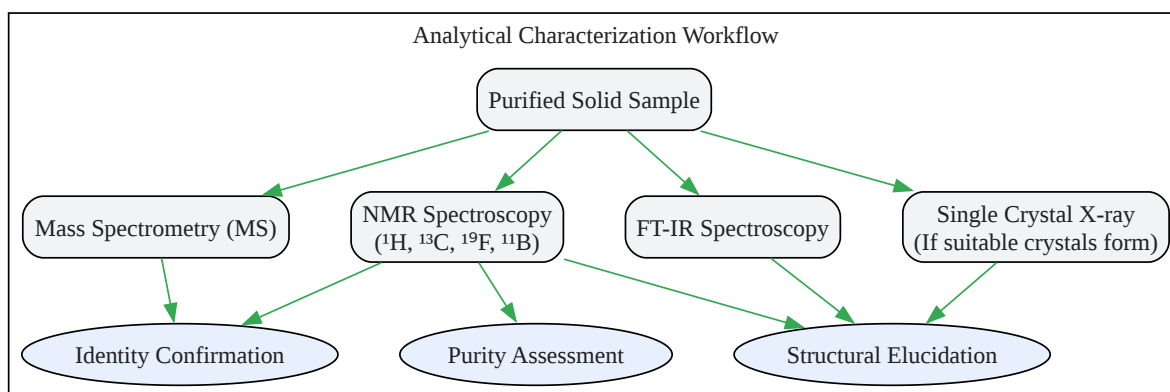


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Caption: General workflow for the synthesis of arylboronic acids.

Comprehensive Analytical Characterization

Confirming the identity, purity, and structure of **4-Chloro-3-(trifluoromethoxy)phenylboronic acid** requires a multi-technique analytical approach. The following sections detail the principles and expected outcomes for key spectroscopic methods.



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Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. A full characterization involves ^1H , ^{13}C , ^{19}F , and ^{11}B NMR experiments.^[6]

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3). DMSO- d_6 is often preferred for boronic acids due to better solubility and the ability to observe the exchangeable -OH protons.^[7]
- **Acquisition:** Record spectra on a 400 MHz or higher field spectrometer.

- **Data Analysis:** Process the spectra to assign chemical shifts (ppm), coupling constants (Hz), and integrals.

Expected Spectral Features:

- **^1H NMR:**
 - **Aromatic Region (δ 7.0-8.5 ppm):** Three distinct signals are expected for the aromatic protons. The substitution pattern should give rise to a doublet, a doublet of doublets, and another doublet.
 - **Boronic Acid Protons (δ ~8.0-9.0 ppm, broad):** The two hydroxyl protons on the boron atom will appear as a broad singlet. This signal is exchangeable with D_2O .
- **^{13}C NMR:**
 - **Aromatic Carbons (δ 110-150 ppm):** Six signals are expected for the aromatic carbons. The carbon attached to the boron (C-B) will typically appear as a broad signal due to quadrupolar relaxation of the ^{11}B nucleus.
 - **Trifluoromethoxy Carbon (δ ~120 ppm, quartet):** The carbon of the $-\text{OCF}_3$ group will appear as a quartet due to coupling with the three fluorine atoms (^1JCF).^[8]
- **^{19}F NMR:**
 - A single, sharp signal is expected in the range of δ -57 to -60 ppm, characteristic of a trifluoromethoxy group.^[6] This is a key indicator of the presence and purity of the trifluoromethoxy moiety.
- **^{11}B NMR:**
 - A single, broad peak is expected between δ 28-32 ppm, which is characteristic of a trigonal planar boronic acid.^[6] The broadness is due to the quadrupolar nature of the boron nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical information about the functional groups present in the molecule. The spectrum of a solid sample is typically recorded using an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocol:

- **Sample Preparation:** Place a small amount of the crystalline powder directly onto the ATR crystal.
- **Acquisition:** Collect the spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify characteristic absorption bands corresponding to specific vibrational modes.

Expected Vibrational Bands:

- **O-H Stretch** (3500-3200 cm^{-1} , broad): A strong, broad absorption band indicates the presence of the hydroxyl groups of the boronic acid, with the broadening resulting from intermolecular hydrogen bonding.[\[9\]](#)[\[10\]](#)
- **C-H Aromatic Stretch** (~3100-3000 cm^{-1}): Sharp, medium-intensity bands characteristic of the aromatic ring.
- **C=C Aromatic Stretch** (~1600-1450 cm^{-1}): Several sharp bands of varying intensity.
- **B-O Stretch** (~1380-1320 cm^{-1}): A strong, characteristic stretching vibration for the boron-oxygen bond is a key diagnostic peak.[\[11\]](#)[\[12\]](#)
- **C-F Stretch** (~1250-1050 cm^{-1}): Very strong and complex absorption bands associated with the C-F bonds of the trifluoromethoxy group.
- **C-Cl Stretch** (~800-600 cm^{-1}): A medium to strong band indicating the carbon-chlorine bond.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.[\[13\]](#)

Experimental Protocol:

- **Sample Preparation:** For ESI, dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile. For EI, a direct insertion probe may be used.
- **Acquisition:** Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.
- **Data Analysis:** Analyze the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

Expected Features:

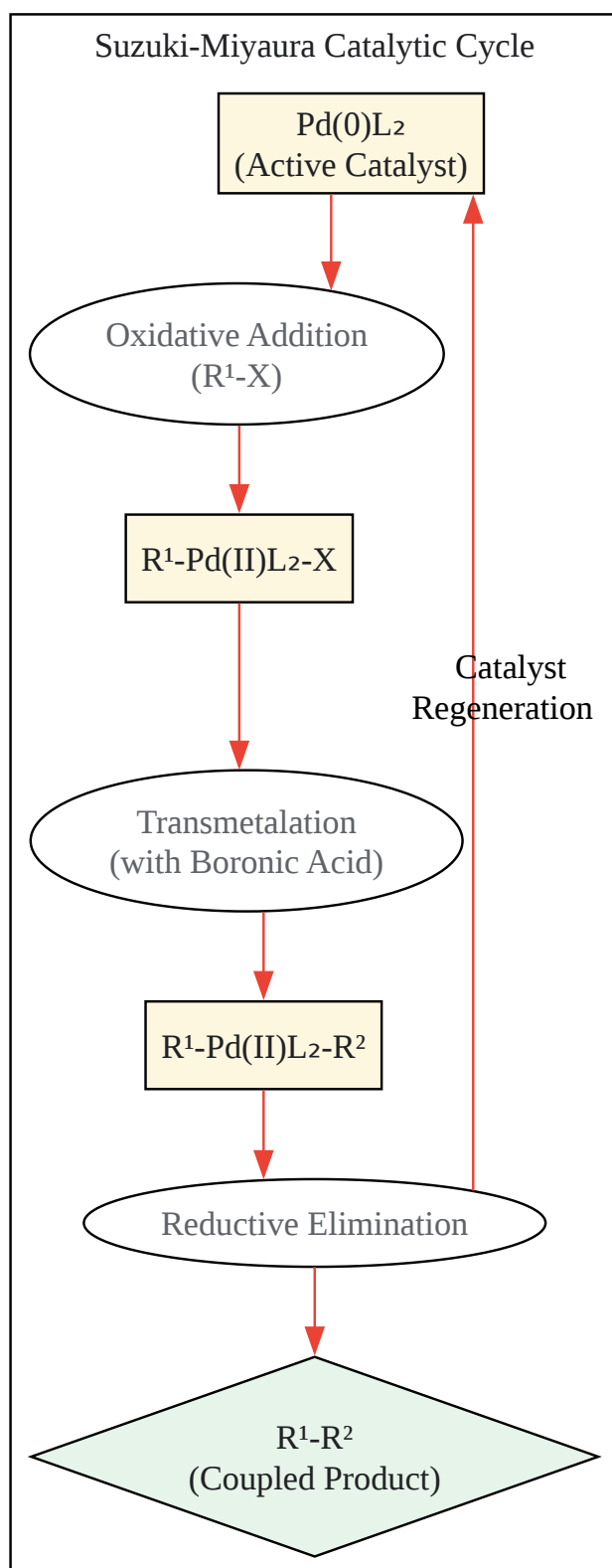
- **Molecular Ion Peak** $[M]^+$ or $[M-H]^-$: The most critical data point is the peak corresponding to the molecular weight (240.37 Da).
- **Isotopic Pattern:** The presence of boron ($^{10}\text{B} \approx 20\%$, $^{11}\text{B} \approx 80\%$) and chlorine ($^{35}\text{Cl} \approx 75\%$, $^{37}\text{Cl} \approx 25\%$) will create a highly characteristic isotopic cluster for the molecular ion and any fragments containing these atoms.^{[14][15]} This pattern is a definitive fingerprint for the compound's elemental composition.

Solid-State Characterization: X-ray Crystallography

For a definitive understanding of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. Studies on similar phenylboronic acids have shown they often form hydrogen-bonded dimers in the crystal lattice.^[6] Obtaining suitable single crystals can be challenging but offers unparalleled structural insight.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **4-Chloro-3-(trifluoromethoxy)phenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.^[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's ipso-carbon and an sp^2 -hybridized carbon of an aryl or vinyl halide/triflate. The chloro and trifluoromethoxy groups on the ring influence the electronic nature of the boronic acid, affecting its transmetalation rate and overall reaction efficiency.^{[16][17]}



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Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed. **4-Chloro-3-(trifluoromethoxy)phenylboronic acid** is classified as an irritant.

- Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[18]
- Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[19][20]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[21][22]
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. [19][23]

Conclusion

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a sophisticated chemical tool whose utility is unlocked through a thorough understanding of its structure and properties. A comprehensive characterization approach, combining NMR, FT-IR, and mass spectrometry, is essential to verify its identity and purity before use in sensitive applications like Suzuki-Miyaura cross-coupling. By adhering to the analytical principles and safety guidelines outlined in this guide, researchers can confidently and effectively leverage this versatile building block to advance their scientific objectives.

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